molecular formula C11H17N3 B1645060 6-(3-Methylpiperidin-1-yl)pyridin-3-amine CAS No. 777011-36-6

6-(3-Methylpiperidin-1-yl)pyridin-3-amine

Cat. No.: B1645060
CAS No.: 777011-36-6
M. Wt: 191.27 g/mol
InChI Key: LRGWVZOXEDFUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Methylpiperidin-1-yl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 3-methylpiperidin-1-yl group at the 6-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylpiperidin-1-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and involves the coupling of a boronic acid derivative with a halogenated pyridine precursor. For instance, 5-bromo-2-methylpyridin-3-amine can be coupled with 3-methylpiperidine under appropriate conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The choice of reagents, solvents, and reaction conditions is critical to achieving efficient and cost-effective synthesis on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylpiperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Scientific Research Applications

6-(3-Methylpiperidin-1-yl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(3-Methylpiperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-(3-Methylpiperidin-1-yl)pyridin-3,4,5-d3-2-amine: A deuterated analog with similar chemical properties.

    5-Bromo-2-methylpyridin-3-amine: A precursor used in the synthesis of 6-(3-Methylpiperidin-1-yl)pyridin-3-amine.

    N-(5-Bromo-2-methylpyridin-3-yl)acetamide: Another related compound used in synthetic routes.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a 3-methylpiperidin-1-yl group makes it a versatile intermediate for various synthetic applications and potential therapeutic uses.

Properties

IUPAC Name

6-(3-methylpiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-3-2-6-14(8-9)11-5-4-10(12)7-13-11/h4-5,7,9H,2-3,6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGWVZOXEDFUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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